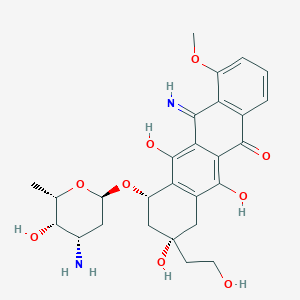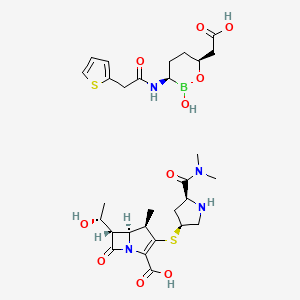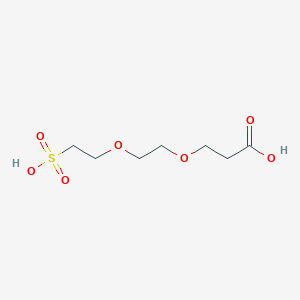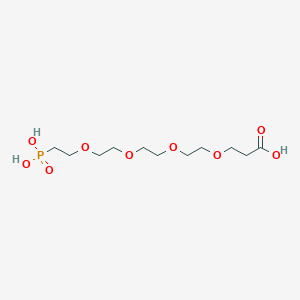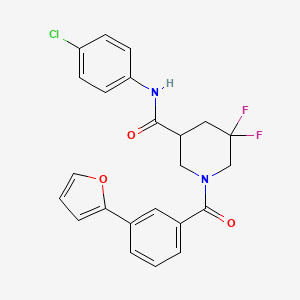
N-(4-chlorophenyl)-5,5-difluoro-1-(3-(furan-2-yl)benzoyl)piperidine-3-carboxamide
Descripción general
Descripción
“N-(4-chlorophenyl)-5,5-difluoro-1-(3-(furan-2-yl)benzoyl)piperidine-3-carboxamide” is a chemical compound with the molecular formula C23H19ClF2N2O3 . It is a solid substance .
Synthesis Analysis
Unfortunately, I could not find specific information on the synthesis of this compound.Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring, which is a six-membered ring with one nitrogen atom. This ring is substituted at the 3-position with a carboxamide group and at the 1-position with a benzoyl group. The benzoyl group is further substituted at the 3-position with a furan ring. The piperidine ring is also substituted at the 5-position with two fluorine atoms. The carboxamide group is further substituted with a 4-chlorophenyl group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 444.9 g/mol . It has a computed XLogP3-AA value of 4.4, which is a measure of its lipophilicity, indicating that it is relatively hydrophobic . It has one hydrogen bond donor and five hydrogen bond acceptors . The compound has a rotatable bond count of 4 . The exact mass and monoisotopic mass of the compound are both 444.1052265 g/mol . The topological polar surface area is 62.6 Ų, which is a measure of the compound’s polarity . The compound has a complexity of 657, as computed by Cactvs 3.4.8.18 .Aplicaciones Científicas De Investigación
Inhibition of MRTF/SRF Pathway
CCG-222740 is a potent inhibitor of the Rho/MRTF pathway . This pathway is involved in various cellular processes, including cell growth, migration, and differentiation .
Prevention of Scar Tissue Formation
CCG-222740 has been shown to prevent scar tissue formation in a preclinical model of fibrosis . It decreases the activity of the MRTF/SRF pathway, which is involved in the formation of fibrotic tissue .
Treatment of Fibrosis
CCG-222740 has potential therapeutic applications in the treatment of fibrosis, a condition characterized by the excessive accumulation of extracellular matrix proteins . By inhibiting the MRTF/SRF pathway, CCG-222740 can potentially reduce the progression of fibrosis .
Reduction of α-SMA Expression
CCG-222740 has been found to reduce the expression of alpha smooth muscle actin (α-SMA), a protein involved in cell motility and contractility . This suggests potential applications in conditions characterized by abnormal cell movement or contraction .
Use in Glaucoma Filtration Surgery
CCG-222740 has been used in a nanocarrier formulation as a sustained release antifibrotic therapy in glaucoma filtration surgery . It has been shown to prolong bleb survival and prevent conjunctival fibrosis after the surgery .
Use in Drug Delivery Systems
CCG-222740 has been incorporated into a nanocarrier formulation for sustained drug delivery . This allows for a controlled and prolonged release of the drug, potentially improving its therapeutic efficacy .
Safety And Hazards
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-5,5-difluoro-1-[3-(furan-2-yl)benzoyl]piperidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClF2N2O3/c24-18-6-8-19(9-7-18)27-21(29)17-12-23(25,26)14-28(13-17)22(30)16-4-1-3-15(11-16)20-5-2-10-31-20/h1-11,17H,12-14H2,(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTPYUTZAJWGPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(CC1(F)F)C(=O)C2=CC=CC(=C2)C3=CC=CO3)C(=O)NC4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClF2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-5,5-difluoro-1-(3-(furan-2-yl)benzoyl)piperidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of CCG-222740?
A1: CCG-222740 inhibits the myocardin-related transcription factor/serum response factor (MRTF/SRF) pathway. This pathway plays a crucial role in regulating gene expression for cytoskeletal proteins, impacting cellular processes like contraction and motility. While the precise interaction mechanism of CCG-222740 with its target remains unelaborated in the provided research, its inhibitory effect on the MRTF/SRF pathway has been consistently demonstrated. [, , ] One study suggests that CCG-222740 directly binds to Pirin, a protein potentially involved in MRTF/SRF signaling. [] By inhibiting this pathway, CCG-222740 reduces the expression of key proteins involved in fibrosis, such as alpha smooth muscle actin. []
Q2: What is the significance of targeting the MRTF/SRF pathway in the context of fibrosis?
A2: The MRTF/SRF pathway acts as a master regulator of cytoskeletal gene expression, playing a critical role in the development of fibrosis. [] This pathway is activated by mechanical cues and growth factors, leading to the differentiation of fibroblasts into myofibroblasts, the primary cells responsible for the excessive extracellular matrix deposition characteristic of fibrosis. Inhibiting the MRTF/SRF pathway, therefore, presents a promising strategy for preventing and treating fibrotic conditions by reducing myofibroblast differentiation and extracellular matrix production. [, , ]
Q3: How does CCG-222740 compare to other MRTF/SRF pathway inhibitors?
A3: Research indicates that CCG-222740 exhibits higher potency in inhibiting fibroblast-mediated collagen contraction compared to another MRTF/SRF pathway inhibitor, CCG-203971. [] Furthermore, CCG-222740 demonstrates lower cytotoxicity and stronger inhibition of alpha smooth muscle actin expression compared to CCG-203971. [] These findings suggest that CCG-222740 may be a more promising candidate for further development as a therapeutic agent for fibrotic conditions.
Q4: What evidence supports the potential use of CCG-222740 in treating conjunctival fibrosis?
A4: Studies employing a rabbit model of experimental glaucoma filtration surgery showed that local delivery of CCG-222740 significantly increased the long-term success of the surgery and reduced scar tissue formation. [] Importantly, CCG-222740 did not display the epithelial toxicity or systemic side effects associated with mitomycin-C, a commonly used anti-fibrotic agent. [] These findings highlight the therapeutic potential of CCG-222740 in treating conjunctival fibrosis and other ocular fibrotic conditions.
Q5: What is the significance of the finding that CCG-222740 modulates immune cell populations in a mouse model of pancreatic cancer?
A5: While the research provided does not offer specific details on the observed changes in immune cell populations, this finding suggests that CCG-222740 may have a broader impact on the tumor microenvironment beyond its direct effects on stellate cells. [] Further investigation into these immune-modulatory effects could unveil novel therapeutic applications for CCG-222740, particularly in the context of cancer immunotherapy.
Q6: How effective is CCG-222740 in combination with other therapies?
A6: Research suggests that CCG-222740 synergizes with the MEK inhibitor trametinib to reduce cell viability in NRAS-mutant melanoma cell lines. [] This synergistic effect was associated with increased apoptosis and reduced clonogenicity, particularly in cell lines with high intrinsic resistance to trametinib. [] This highlights the potential of combining CCG-222740 with existing therapies to overcome drug resistance and improve treatment outcomes in various cancers.
Q7: What future research directions are suggested by the available data on CCG-222740?
A7: Future research should focus on:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




